Home > Products > Screening Compounds P89166 > 1-(3-chloropropyl)-3-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methyl)-1,3-dihydro-2H-1,3-benzimidazol-2-one
1-(3-chloropropyl)-3-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methyl)-1,3-dihydro-2H-1,3-benzimidazol-2-one - 866019-79-6

1-(3-chloropropyl)-3-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methyl)-1,3-dihydro-2H-1,3-benzimidazol-2-one

Catalog Number: EVT-2517328
CAS Number: 866019-79-6
Molecular Formula: C21H22Cl2F3N5O
Molecular Weight: 488.34
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

This compound falls under the category of benzimidazole derivatives, specifically designed as dopamine receptor antagonists. It is characterized by the presence of a benzimidazole core, which is known for its diverse biological activities.

Synthesis Analysis

The synthesis of this compound typically involves several steps that include:

  1. Formation of the Benzimidazole Core: The initial step usually involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzimidazole structure.
  2. Substitution Reactions: The introduction of the chloropropyl group and other substituents such as the piperazine moiety are achieved through nucleophilic substitution reactions. For instance, the chloropropyl group can be introduced via alkylation reactions.
  3. Final Assembly: The final assembly often requires coupling reactions to link the piperazine and pyridine components to the benzimidazole core. This may involve coupling agents or catalysts to facilitate the formation of C-N bonds.

Parameters such as reaction temperature, time, and solvent choice are critical in optimizing yields and purity during synthesis.

Molecular Structure Analysis

The molecular structure of 1-(3-chloropropyl)-3-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methyl)-1,3-dihydro-2H-1,3-benzimidazol-2-one can be described as follows:

  • Core Structure: The compound features a benzimidazole ring system that provides structural rigidity and potential interaction sites.
  • Substituents: The presence of a chloropropyl group enhances lipophilicity, while the trifluoromethyl group on the pyridine ring increases electron-withdrawing capacity, potentially influencing biological activity.
  • Geometric Configuration: The spatial arrangement around the nitrogen atoms in the piperazine and benzimidazole rings contributes to its binding affinity to target receptors.

Crystallographic data can provide insights into bond lengths and angles that are essential for understanding its reactivity and interaction with biological targets.

Chemical Reactions Analysis

This compound can participate in various chemical reactions:

  1. Nucleophilic Substitution: The chlorinated groups can undergo nucleophilic substitution reactions, allowing for further derivatization.
  2. Reduction Reactions: Potential reduction of certain functional groups can modify its pharmacological properties.
  3. Acid-Base Reactions: The presence of basic nitrogen atoms allows for protonation and deprotonation reactions, which can affect solubility and bioavailability.

These reactions are vital for modifying the compound to enhance efficacy or reduce side effects in therapeutic applications.

Mechanism of Action

The mechanism of action for 1-(3-chloropropyl)-3-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methyl)-1,3-dihydro-2H-1,3-benzimidazol-2-one primarily involves:

  1. Dopamine Receptor Antagonism: By binding to dopamine receptors (D2/D3), this compound likely inhibits dopamine signaling pathways. This action is crucial in conditions such as schizophrenia or other neuropsychiatric disorders.
  2. Modulation of Neurotransmitter Release: Inhibition of dopamine receptors can lead to altered release patterns of neurotransmitters, thereby affecting mood and behavior.

Quantitative structure-activity relationship (QSAR) studies could provide further insights into how structural modifications impact its pharmacodynamics.

Physical and Chemical Properties Analysis

Key physical and chemical properties include:

  • Molecular Weight: Approximately 400 g/mol.
  • Solubility: Likely soluble in organic solvents; solubility in water may vary based on pH due to ionizable groups.
  • Melting Point: Specific melting point data would be obtained from experimental measurements but is typically expected to be within a moderate range due to its complex structure.

These properties are essential for determining formulation strategies in pharmaceutical applications.

Applications

The primary applications of 1-(3-chloropropyl)-3-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methyl)-1,3-dihydro-2H-1,3-benzimidazol-2-one include:

  1. Pharmaceutical Development: As a potential drug candidate for treating neuropsychiatric disorders due to its action on dopamine receptors.
  2. Research Tool: Used in studies investigating dopamine signaling pathways and receptor interactions.

Further research may explore its efficacy in clinical settings or its potential side effects based on its chemical structure and biological activity profiles.

Properties

CAS Number

866019-79-6

Product Name

1-(3-chloropropyl)-3-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methyl)-1,3-dihydro-2H-1,3-benzimidazol-2-one

IUPAC Name

1-(3-chloropropyl)-3-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methyl]benzimidazol-2-one

Molecular Formula

C21H22Cl2F3N5O

Molecular Weight

488.34

InChI

InChI=1S/C21H22Cl2F3N5O/c22-6-3-7-30-17-4-1-2-5-18(17)31(20(30)32)14-28-8-10-29(11-9-28)19-16(23)12-15(13-27-19)21(24,25)26/h1-2,4-5,12-13H,3,6-11,14H2

InChI Key

WCDKCZDHFQEXDH-UHFFFAOYSA-N

SMILES

C1CN(CCN1CN2C3=CC=CC=C3N(C2=O)CCCCl)C4=C(C=C(C=N4)C(F)(F)F)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.